![molecular formula C13H13N3 B1482145 1-ethyl-7-phenyl-1H-imidazo[1,2-b]pyrazole CAS No. 2098012-73-6](/img/structure/B1482145.png)
1-ethyl-7-phenyl-1H-imidazo[1,2-b]pyrazole
Overview
Description
1-ethyl-7-phenyl-1H-imidazo[1,2-b]pyrazole is a heterocyclic compound that features an imidazo[1,2-b]pyrazole core structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-ethyl-7-phenyl-1H-imidazo[1,2-b]pyrazole typically involves the selective functionalization of the imidazo[1,2-b]pyrazole scaffold. One common method includes the use of a Br/Mg-exchange, followed by regioselective magnesiations and zincations with 2,2,6,6-tetramethylpiperidyl bases, and subsequent trapping reactions with various electrophiles .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach would likely involve scalable versions of the synthetic routes mentioned above, optimized for yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-ethyl-7-phenyl-1H-imidazo[1,2-b]pyrazole undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while substitution reactions could introduce various functional groups such as halides or alkyl groups .
Scientific Research Applications
1-ethyl-7-phenyl-1H-imidazo[1,2-b]pyrazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential as a drug candidate due to its bioactivity.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-ethyl-7-phenyl-1H-imidazo[1,2-b]pyrazole involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
- 1-phenyl-1H-imidazo[1,2-b]pyrazole
- 1-ethyl-1H-imidazo[1,2-b]pyrazole
- 7-phenyl-1H-imidazo[1,2-b]pyrazole
Uniqueness
1-ethyl-7-phenyl-1H-imidazo[1,2-b]pyrazole is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different solubility, stability, and bioactivity profiles .
Biological Activity
1-Ethyl-7-phenyl-1H-imidazo[1,2-b]pyrazole is a member of the imidazo[1,2-b]pyrazole family, which has garnered significant interest due to its diverse biological activities. This compound exhibits potential therapeutic applications, particularly in the fields of oncology and infectious diseases. The following sections will explore its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The unique structure of this compound contributes to its biological properties. The imidazo[1,2-b]pyrazole core is known for its ability to interact with various biological targets, influencing multiple biochemical pathways.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of imidazo[1,2-b]pyrazoles, including this compound, exhibit significant antimicrobial properties. For instance:
- Minimum Inhibitory Concentration (MIC) values for various derivatives showed effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli, with MIC values ranging from 0.22 to 0.25 μg/mL for the most active derivatives .
- The compounds demonstrated strong antibiofilm activity, significantly reducing biofilm formation compared to standard antibiotics like Ciprofloxacin .
Anticancer Activity
The anticancer potential of this compound has been explored in various cancer cell lines:
- Studies indicate that this compound can inhibit the growth of multiple cancer types, including breast (MDA-MB-231) and liver cancer (HepG2) cells .
- In vitro assays revealed that at concentrations around 10 μM, this compound enhances caspase activity and induces apoptosis in cancer cells .
Anti-inflammatory and Other Activities
The compound also shows promise in anti-inflammatory applications:
- It has been noted for its ability to modulate inflammatory pathways, which could be beneficial in treating conditions characterized by chronic inflammation .
The mechanisms through which this compound exerts its effects include:
- Enzyme Inhibition : It inhibits key enzymes involved in cancer cell proliferation and survival . For example, it has been shown to inhibit DNA gyrase and dihydrofolate reductase (DHFR), critical targets in bacterial and cancer cell metabolism .
Enzyme | Inhibition Type | IC50 Value (μM) |
---|---|---|
DNA Gyrase | Competitive | 12.27–31.64 |
Dihydrofolate Reductase | Non-competitive | 0.52–2.67 |
Case Studies
Several case studies highlight the efficacy of this compound:
- Study on Antimicrobial Efficacy : A study evaluated the antimicrobial activity against clinical isolates and demonstrated that the compound significantly inhibited bacterial growth and biofilm formation compared to traditional antibiotics .
- Cancer Cell Study : Research focused on MDA-MB-231 cells showed that treatment with the compound led to morphological changes indicative of apoptosis and increased caspase activity .
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for preparing 1H-imidazo[1,2-b]pyrazole derivatives, and how do they address limitations of traditional methods?
- Answer : A sequential one-pot protocol using hydrazine hydrate, ethoxymethylene-substituted malononitrile derivatives, isocyanides, and aldehydes offers a streamlined approach. This method reduces reaction times (from 3–18 hours to minutes) and avoids laborious purification steps like column chromatography. Key advantages include improved atom economy and scalability for library synthesis . Traditional methods often require pre-functionalized pyrazole starting materials and Lewis/Brønsted acid catalysts, which limit structural diversity .
Q. How does the 1H-imidazo[1,2-b]pyrazole scaffold compare to indole in terms of physicochemical properties critical for drug development?
- Answer : Substituting indole with 1H-imidazo[1,2-b]pyrazole significantly reduces lipophilicity (logD decreases by ~1 unit) and enhances aqueous solubility. For example, the pKa of the core NH in the imidazo[1,2-b]pyrazole analogue (7.3) is lower than that of indole NH, influencing protonation states in physiological media. These properties improve bioavailability and membrane permeability, as demonstrated in matched-pair studies with pruvanserin analogues .
Advanced Research Questions
Q. What methodologies enable regioselective functionalization of the 1H-imidazo[1,2-b]pyrazole scaffold, and how are competing tautomers resolved?
- Answer : Regioselective functionalization is achieved via Br/Mg-exchange and TMP-base (2,2,6,6-tetramethylpiperidyl) metalations. For example, bromination at position 7 (using NBS) directs subsequent magnesiations at positions 3 and 2. TMP2Zn·MgCl2·2LiCl enables fragmentation to access push-pull dyes. Tautomeric forms (e.g., 1H vs. 5H) are resolved using 2D NMR and X-ray crystallography, with SEM-protection stabilizing specific tautomers during synthesis .
Q. How can researchers reconcile contradictions in reported biological activity data for imidazo[1,2-b]pyrazole derivatives?
- Answer : Discrepancies often arise from tautomerism, protonation states, or metabolic instability. For example, the deprotonated imidazo[1,2-b]pyrazole core in physiological conditions may alter receptor binding compared to indole. Rigorous characterization (e.g., pKa measurements, metabolic stability assays via cytochrome P450 oxidation studies) and controlled bioassays (e.g., 5-HT2A receptor binding assays) are critical to isolate structure-activity relationships .
Q. What experimental and computational approaches are recommended to optimize the fluorescent properties of imidazo[1,2-b]pyrazole-derived push-pull dyes?
- Answer : Functionalization at position 6 with electron-withdrawing groups (e.g., malononitrile) and fragmentation reactions yield (1,3-dihydro-2H-imidazol-2-ylidene)malononitriles. Time-dependent density functional theory (TD-DFT) simulations predict absorption/emission spectra, while solvatochromism studies validate environmental sensitivity. Synthetic tuning via substituent effects (e.g., aryl vs. alkyl groups) adjusts λmax and quantum yields .
Q. Methodological Guidance
Q. How should researchers design experiments to assess metabolic stability of imidazo[1,2-b]pyrazole derivatives?
- Answer : Conduct in vitro microsomal stability assays using liver microsomes (human or rodent) with NADPH cofactors. Monitor parent compound depletion via LC-MS/MS over 60 minutes. Compare half-life (t1/2) and intrinsic clearance (CLint) to indole-based controls. For problematic metabolites, isolate and identify using high-resolution mass spectrometry (HRMS) and NMR .
Q. What analytical techniques are critical for characterizing imidazo[1,2-b]pyrazole tautomers and regioisomers?
- Answer : Use a combination of:
- 2D NMR (e.g., NOESY to confirm spatial proximity of substituents).
- X-ray crystallography (e.g., CCDC 2097280 for 7a validates regiochemistry ).
- Dynamic HPLC with chiral columns to resolve enantiomers arising from asymmetric centers.
Properties
IUPAC Name |
1-ethyl-7-phenylimidazo[1,2-b]pyrazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3/c1-2-15-8-9-16-13(15)12(10-14-16)11-6-4-3-5-7-11/h3-10H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDLDHAMPMRXCAJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CN2C1=C(C=N2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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